molecular formula C15H18O2 B8782972 8-Benzylidene-1,4-dioxaspiro[4.5]decane

8-Benzylidene-1,4-dioxaspiro[4.5]decane

Cat. No. B8782972
M. Wt: 230.30 g/mol
InChI Key: ZUGDDFDZDOCVGC-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

To a suspension of NaH (0.306 g, 12.8 mmol) in DMSO (10 mL), a solution of benzyl-triphenylphosphonium bromide (5.44 g, 12.8 mmol) in DMSO (30 mL) was slowly added at rt. The solution was stirred 30 min at rt and then further 30 min at 50° C. Upon the crude mixture turning into dark red color, a solution of 1,4-dioxaspiro[4.5]decan-8-one (2.0 g, 12.8 mmol) in DMSO (14 mL) was added. The solution was stirred at 50° C. for 16 h. The reaction mixture was quenched with water and the aqueous layer extracted with AcOEt (3×20 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give a crude product, which was purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/AcOEt (from 100:0 to 40:60) to afford the title compound (1.8 g, 61%) as a white solid. 1H NMR (CDCl3): δ 1.66-1.73 (m, 2H), 1.77-1.84 (m, 2H), 2.40-2.47 (m, 2H), 2.49-2.57 (m, 2H), 3.99 (s, 4H), 6.31 (s, 1H), 7.17-7.23 (m, 3H), 7.28-7.35 (m, 2H).
Name
Quantity
0.306 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br-].[CH2:4]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[O:30]1[C:34]2([CH2:39][CH2:38][C:37](=O)[CH2:36][CH2:35]2)[O:33][CH2:32][CH2:31]1>CS(C)=O>[CH:4](=[C:37]1[CH2:38][CH2:39][C:34]2([O:33][CH2:32][CH2:31][O:30]2)[CH2:35][CH2:36]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.306 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.44 g
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
14 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 50° C
STIRRING
Type
STIRRING
Details
The solution was stirred at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with AcOEt (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with Cy/AcOEt (from 100:0 to 40:60)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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